![molecular formula C13H8BrNO B1281481 5-Bromo-2-phenyl-1,3-benzoxazole CAS No. 69918-19-0](/img/structure/B1281481.png)
5-Bromo-2-phenyl-1,3-benzoxazole
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Description
5-Bromo-2-phenyl-1,3-benzoxazole (5-Br-2-Ph-1,3-Bz) is a heterocyclic aromatic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). 5-Br-2-Ph-1,3-Bz has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new synthetic methods and in the study of molecular interactions.
Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, including 5-Bromo-2-phenyl-1,3-benzoxazole, have been found to exhibit significant antimicrobial activity. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .
Anticancer Activity
These compounds have also shown promising results in the field of cancer research. They have been tested against the Human colorectal carcinoma (HCT116) cancer cell line and some of the compounds have shown better anticancer activity compared to 5-fluorouracil .
Anti-inflammatory Effects
Benzoxazole derivatives are known for their anti-inflammatory effects . This makes them potential candidates for the development of new drugs for treating inflammatory diseases.
Antifungal Activity
In addition to their antibacterial properties, benzoxazole derivatives have also demonstrated antifungal activity. For instance, compound 19 was found to be most potent against A. niger and compound 1 was most effective against C. albicans .
Antiparkinson Activity
Benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease . This opens up new avenues for research in neurodegenerative disorders.
Inhibition of Hepatitis C Virus
These compounds have also been studied for their potential to inhibit the Hepatitis C virus . This could be a significant breakthrough in the treatment of Hepatitis C.
Amyloidogenesis Inhibition
Benzoxazole derivatives have shown potential in inhibiting amyloidogenesis , a process involved in several neurodegenerative diseases, including Alzheimer’s disease.
Rho-Kinase Inhibition
Rho-kinases play a crucial role in various cellular functions, and their inhibitors have therapeutic potential in cardiovascular diseases. Benzoxazole derivatives have shown potential in inhibiting Rho-kinases .
These are just a few of the many potential applications of 5-Bromo-2-phenyl-1,3-benzoxazole in scientific research. It’s clear that this compound and its derivatives have a wide range of uses in medicinal chemistry due to their broad spectrum of pharmacological activities .
properties
IUPAC Name |
5-bromo-2-phenyl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNVYMPQOWYSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500185 |
Source
|
Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenyl-1,3-benzoxazole | |
CAS RN |
69918-19-0 |
Source
|
Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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